REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][c:5]([NH2:8])[n:6][cH:7]1.[CH2:9]([N:10]([CH2:11][CH3:12])[CH2:13][CH3:14])[CH3:15].[Cl:27][CH2:28][Cl:29].[F:16][c:17]1[c:18]([C:19](=[O:20])[Cl:21])[c:22]([F:26])[cH:23][cH:24][cH:25]1>>[Br:1][c:2]1[n:3][cH:4][c:5]([NH:8][C:19]([c:18]2[c:17]([F:16])[cH:25][cH:24][cH:23][c:22]2[F:26])=[O:20])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cnc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1c(F)cccc1F
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Name
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Type
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product
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Smiles
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O=C(Nc1cnc(Br)cn1)c1c(F)cccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |